molecular formula C10H11ClN2O B1388362 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride CAS No. 53552-11-7

2-amino-1-(1H-indol-3-yl)ethanone hydrochloride

Cat. No.: B1388362
CAS No.: 53552-11-7
M. Wt: 210.66 g/mol
InChI Key: TXZGPHYYERYJNX-UHFFFAOYSA-N
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Description

2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is known for its potential biological activity and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride typically involves the reaction of indole with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, where indole is reacted with an aldehyde or ketone in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of reactors and purification techniques such as crystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted indole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various indole-based compounds.

Biology: In biological research, this compound is studied for its potential biological activity, including its effects on cell signaling pathways and enzyme inhibition.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential in treating various diseases, such as cancer and microbial infections.

Industry: In the industrial sector, it is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which 2-amino-1-(1H-indol-3-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets and pathways. It may act as an enzyme inhibitor or modulate signaling pathways, leading to its biological activity.

Comparison with Similar Compounds

  • 2-Amino-3-(1H-indol-3-yl)propanoic acid

  • 2-Amino-1-(1-ethyl-1H-indol-3-yl)-2-methyl-1-propanone hydrochloride

  • 1-(1H-Indol-3-yl)-2-(4-(2-quinolinyl)-1-piperazinyl)ethanone dihydrochloride

Uniqueness: 2-Amino-1-(1H-indol-3-yl)ethanone hydrochloride is unique in its structure and reactivity compared to other similar compounds. Its specific arrangement of atoms and functional groups contribute to its distinct chemical properties and biological activity.

Properties

IUPAC Name

2-amino-1-(1H-indol-3-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9;/h1-4,6,12H,5,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXZGPHYYERYJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654862
Record name 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53552-11-7
Record name 2-Amino-1-(1H-indol-3-yl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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